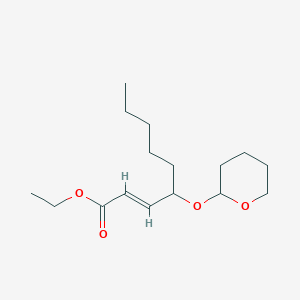
ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate is a useful research compound. Its molecular formula is C16H28O4 and its molecular weight is 284.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : It contains an ester functional group, which is known for its reactivity in biological systems.
- Oxane Ring : The presence of the oxane ring may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, suggesting that this compound may exhibit similar properties.
- Receptor Interaction : The ester group can facilitate interactions with lipid membranes and receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of esters have shown effectiveness against various bacterial strains. This compound may demonstrate similar activity, although specific studies are needed to confirm this.
Anti-inflammatory Effects
Some studies suggest that compounds containing oxane moieties can modulate inflammatory responses. This compound's potential in this area could be significant, particularly in the context of chronic inflammatory diseases.
Study on Ester Derivatives
A study focusing on various ester derivatives indicated that they possess significant biological activities, including:
- Antioxidant Properties : Many esters demonstrate the ability to scavenge free radicals, which can protect cells from oxidative damage.
- Cytotoxicity Against Cancer Cells : Certain esters have been shown to induce apoptosis in cancer cell lines, suggesting a potential therapeutic application for this compound in oncology.
Properties
Molecular Formula |
C16H28O4 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ethyl (E)-4-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-3-5-6-9-14(11-12-15(17)18-4-2)20-16-10-7-8-13-19-16/h11-12,14,16H,3-10,13H2,1-2H3/b12-11+ |
InChI Key |
GSEOPYZMKPSQQR-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C(=O)OCC)OC1CCCCO1 |
Canonical SMILES |
CCCCCC(C=CC(=O)OCC)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















